![molecular formula C18H25Cl2N3 B3085772 1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1158306-90-1](/img/structure/B3085772.png)
1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride
Overview
Description
This compound is a chemical intermediate . It has a molecular weight of 281.4 and its IUPAC name is 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23N3/c1-2-5-17(6-3-1)14-21-12-4-7-18(15-21)20-13-16-8-10-19-11-9-16/h1-3,5-6,8-11,18,20H,4,7,12-15H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Organic Synthesis Intermediates
Compounds like “1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride” can be used as intermediates in organic synthesis . They can participate in various chemical reactions to form new compounds.
Pharmaceutical Intermediates
This compound can also serve as a pharmaceutical intermediate . It can be used in the production of various drugs, especially those that contain a piperidine moiety.
Drug Design and Construction
Piperidine-containing compounds, like this one, are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biological and Pharmacological Activity
Piperidine derivatives have been shown to have a variety of biochemical and physiological effects. Therefore, “1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride” could potentially have similar activities.
Research and Development
This compound can be used in laboratory research and development processes . Scientists can study its properties and reactions with other compounds to discover new applications.
Chemical Production Processes
In addition to its use in research and development, this compound can also be used in chemical production processes . It can be used to produce other chemicals on a larger scale.
Safety and Hazards
properties
IUPAC Name |
1-benzyl-N-(pyridin-4-ylmethyl)piperidin-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3.2ClH/c1-2-4-17(5-3-1)15-21-12-8-18(9-13-21)20-14-16-6-10-19-11-7-16;;/h1-7,10-11,18,20H,8-9,12-15H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAFMNHUQFGEDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=NC=C2)CC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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